Pyrrolidin-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

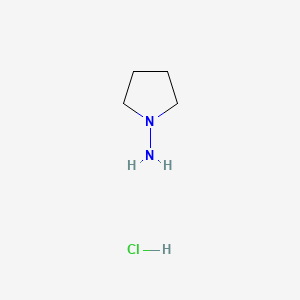

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVYGDJRKCXTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1389313-46-5 | |

| Record name | 1-Pyrrolidinamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90979271 | |

| Record name | Pyrrolidin-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63234-71-9 | |

| Record name | 1-Aminopyrrolidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63234-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidin-1-amine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidin-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-1-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Pyrrolidin-1-amine hydrochloride" CAS number and properties

CAS Number: 63234-71-9[1]

This technical guide provides an in-depth overview of Pyrrolidin-1-amine hydrochloride, a versatile heterocyclic compound with applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white crystalline solid soluble in water.[2] The following tables summarize its key chemical and physical properties.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁ClN₂ | [1] |

| Molecular Weight | 122.60 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 109-126 °C (lit.) or ~210-215 °C | [3],[2] |

| Boiling Point | 112.3 °C at 760 mmHg | [3] |

| Solubility | Soluble in water | [2] |

| Flash Point | 28.1 °C | [3] |

| Vapor Pressure | 21.9 mmHg at 25 °C | [3] |

Table 2: Computed Properties

| Property | Value |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 122.061076 g/mol |

| Monoisotopic Mass | 122.061076 g/mol |

| Topological Polar Surface Area | 29.3 Ų |

| Heavy Atom Count | 7 |

| Complexity | 38.8 |

Synthesis and Experimental Protocols

This compound is typically synthesized from its free base, 1-aminopyrrolidine, which can be prepared through the reduction of N-nitrosopyrrolidine.

Synthesis of 1-Aminopyrrolidine

A common method for the synthesis of 1-aminopyrrolidine involves the reduction of N-nitrosopyrrolidine using zinc powder in the presence of an ammonium chloride solution.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reaction Mixture: To a solution of N-nitrosopyrrolidine in water, add ammonium chloride.

-

Reduction: While vigorously stirring the mixture, gradually add zinc dust, maintaining the temperature of the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture to remove unreacted zinc and zinc salts.

-

Purification: The crude 1-aminopyrrolidine can be purified by distillation under reduced pressure.

Formation of this compound

The hydrochloride salt is readily prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-aminopyrrolidine in a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) to the stirred solution of the amine.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration.

-

Drying: Wash the collected solid with a cold solvent and dry it under vacuum to obtain this compound.

Logical Workflow for Synthesis:

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The pyrrolidine scaffold is a common motif in a wide range of biologically active molecules and approved drugs. Its presence can influence the physicochemical properties of a molecule, such as solubility and lipophilicity, and can be critical for its interaction with biological targets.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine-containing molecules has been shown to interact with a variety of biological targets. For instance, various substituted pyrrolidines have been investigated for their roles as enzyme inhibitors and receptor ligands.

Safety and Handling

This compound should be handled with care in a laboratory setting. The available safety data for related compounds suggests that it may cause skin and eye irritation.

Table 3: GHS Hazard Information (for Pyrrolidine Hydrochloride)

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[4] |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[4] |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P317: If eye irritation persists: Get medical help.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling the compound.

Experimental Workflow for Safe Handling:

Signaling Pathways

A comprehensive search of the scientific literature did not reveal specific studies detailing the direct interaction of this compound with any particular signaling pathways. The research on the biological activity of pyrrolidine derivatives is vast; however, the focus is often on more complex molecules where the pyrrolidine moiety is a part of a larger pharmacophore. Therefore, at present, there is no established signaling pathway diagram that can be specifically attributed to this compound. Researchers are encouraged to investigate the biological activity of this compound to elucidate its potential mechanisms of action.

References

N-Aminopyrrolidine hydrochloride molecular weight and structure

An In-Depth Technical Guide to N-Aminopyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Aminopyrrolidine hydrochloride, a versatile heterocyclic compound. The document details its chemical structure, molecular weight, and physicochemical properties, alongside its applications in organic synthesis and drug discovery. Experimental protocols for its synthesis and use as a chemical building block are also provided.

Core Compound Data

N-Aminopyrrolidine and its hydrochloride salt are fundamental reagents in synthetic chemistry. The hydrochloride form offers improved stability and handling characteristics compared to the free base.

| Property | N-Aminopyrrolidine Hydrochloride | N-Aminopyrrolidine (Free Base) |

| Chemical Structure |  |  |

| Molecular Formula | C₄H₁₀N₂·HCl[1] | C₄H₁₀N₂[2][3][4][5] |

| Molecular Weight | 122.6 g/mol [1] | 86.14 g/mol [2][3][4][5] |

| CAS Number | 63234-71-9[1] | 16596-41-1[2][3][4] |

| Appearance | White to off-white crystalline solid[2] | Colorless to light yellow clear liquid[3][4] |

| Melting Point | 109-126 °C[1] | Not Available |

| Boiling Point | Not Available | 112.26 °C at 760 mmHg[2] |

| Density | Not Available | ~0.986 g/cm³[2][3][4] |

| Synonyms | Pyrrolidin-1-amine hydrochloride, 1-Pyrrolidinamine monohydrochloride[1] | 1-Aminopyrrolidine, Pyrrolidin-1-ylamine, 1-Amino tetrahydropyrrole[2][3][4] |

Chemical Structure and Properties

N-Aminopyrrolidine features a saturated five-membered pyrrolidine ring with an amino group (-NH₂) attached to the ring's nitrogen atom. This structure makes it a cyclic hydrazine derivative. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic exocyclic amino group. The presence of the pyrrolidine ring is significant, as this scaffold is found in numerous bioactive natural products and FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile three-dimensional scaffold in drug design.[6][7][8]

Experimental Protocols

Detailed methodologies for the synthesis and application of N-Aminopyrrolidine and related structures are critical for researchers.

Synthesis of N-Substituted Pyrrolidines (General Protocol)

A fundamental method for synthesizing N-substituted pyrrolidines involves the direct cyclization of 1,4-dichlorobutane with a primary amine, proceeding through a sequential double nucleophilic substitution (Sɴ2) reaction.[9]

Microwave-Assisted Synthesis Protocol:

-

Combine 1,4-dichlorobutane (1.0 mmol), the desired primary amine (e.g., benzylamine, 1.2 mmol), and potassium carbonate (2.5 mmol) in a 10 mL microwave reaction vessel.[9]

-

Add 3 mL of deionized water to the vessel and seal it.[9]

-

Place the vessel in a microwave reactor and irradiate the mixture at 150°C for 20 minutes with continuous stirring.[9]

-

After the reaction, allow the vessel to cool to room temperature.[9]

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).[9]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted pyrrolidine.

Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

This protocol outlines the chiral synthesis of a related compound, demonstrating a common strategy for creating functionalized pyrrolidines from readily available chiral precursors.

Reaction Scheme: The synthesis starts with trans-4-hydroxyl-L-proline and proceeds through four main steps: decarboxylation, N-Boc protection, hydroxyl sulfonylation and azidation (with configuration inversion), and finally, reduction of the azide and deprotection to yield the target product.[10]

-

Decarboxylation: trans-4-hydroxyl-L-proline is dissolved in a suitable solvent with a catalyst to generate (R)-3-hydroxypyrrolidine hydrochloride.[10]

-

Protection & Sulfonylation: The intermediate is protected with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then sulfonylated.[10]

-

Azidation: The sulfonylated compound undergoes an Sɴ2 reaction with sodium azide, which inverts the stereocenter's configuration.[10]

-

Reduction & Deprotection: The azido group is reduced to an amino group using triphenylphosphine. Subsequently, the N-Boc protecting group is removed with concentrated hydrochloric acid to afford (S)-3-aminopyrrolidine dihydrochloride.[10]

Applications in Research and Drug Development

N-Aminopyrrolidine hydrochloride serves as a crucial building block in various scientific fields, primarily due to the prevalence of the pyrrolidine ring in medicinal chemistry.[7][11]

-

Pharmaceutical Synthesis: It is a key precursor for creating more complex molecules with potential biological activity.[2] The pyrrolidine scaffold is a core component of drugs across various therapeutic areas, including antivirals, anticancer agents, and central nervous system drugs.[6][8]

-

Agrochemicals: Similar to pharmaceuticals, it is used in the synthesis of novel agrochemicals.[2]

-

Organic Synthesis: It functions as a versatile building block for constructing a wide range of organic compounds and specialty chemicals.[2]

-

Coordination Chemistry: Its ability to act as a chelating agent allows it to form stable complexes with metal ions, which has applications in catalysis and materials science.[2]

-

Drug Delivery: The chemical properties of N-Aminopyrrolidine have been explored for potential use in drug delivery systems to enhance the solubility, stability, and targeted delivery of therapeutic agents.[2]

References

- 1. echemi.com [echemi.com]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. 1-AMINOPYRROLIDINE | 16596-41-1 [chemicalbook.com]

- 5. N-Aminopyrrolidine [webbook.nist.gov]

- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

Pyrrolidin-1-amine Hydrochloride: A Technical Safety Guide for Researchers

This in-depth guide provides comprehensive safety data sheet (SDS) information for Pyrrolidin-1-amine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, safety protocols, and the experimental methodologies used to determine chemical safety.

Chemical Identification and Properties

This compound, also known as N-Aminopyrrolidine hydrochloride, is a chemical compound used in various research and synthetic applications.[1][2]

| Identifier | Value |

| Chemical Name | This compound[1][2] |

| Synonyms | 1-Aminopyrrolidine hydrochloride, N-Aminopyrrolidine hydrochloride[1][2] |

| CAS Number | 63234-71-9[3][4] |

| Molecular Formula | C₄H₁₁ClN₂[3] |

| Molecular Weight | 122.60 g/mol [1][4] |

| Physical State | Solid[4] |

| Storage Temperature | 2-8 °C[3] |

Note: Some sources provide data for the free base, N-Aminopyrrolidine (CAS 16596-41-1), which is a colorless, clear liquid with an ammonia-like odor.[5][6]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[4] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[4] |

Signal Word: Warning[4]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[4]

Toxicological Information

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Handling, Storage, and Personal Protective Equipment

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area.[7]

-

Wear appropriate personal protective equipment.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.[7]

-

Recommended storage is at 2-8°C.[3]

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[8] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8] |

| Respiratory Protection | Use a NIOSH-approved respirator or an effective engineering control such as a fume hood.[8] |

Experimental Protocols for Safety Assessment

The safety data for chemical compounds like this compound is determined through standardized experimental protocols. Below are summaries of key methodologies.

Acute Oral Toxicity Testing (Based on OECD Guideline 423): The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance.

-

Animal Selection: Healthy, young adult rodents from a single strain are used.

-

Dosing: The substance is administered orally in a stepwise procedure using a small number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The outcome of each step determines the next step, with the goal of classifying the substance into a specific toxicity category based on the observed mortality.[3]

Skin Irritation Testing (Based on OECD Guideline 439): This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the properties of the human epidermis.[9]

-

Application: The test chemical is applied topically to the RhE tissue.[9]

-

Incubation: The tissue is exposed to the chemical for a defined period (e.g., 42 minutes) followed by a post-exposure incubation period (e.g., 42 hours).[7][10]

-

Viability Assessment: Cell viability is determined using a cell viability assay, such as the MTT assay. A chemical is classified as an irritant if the tissue viability is below a certain threshold (e.g., ≤50%) compared to a negative control.[7][10]

Eye Irritation Testing (Based on OECD Guideline 496): The Ocular Irritection® assay is an in vitro method to predict the eye irritation potential of a chemical.

-

Principle: The assay is based on the principle that irritating chemicals cause denaturation and disruption of corneal proteins.[11]

-

Method: The test material is applied to a macromolecular reagent matrix that mimics the cornea. Changes in the turbidity of the reagent solution, which correlate with protein denaturation, are measured spectrophotometrically.[11][12]

-

Interpretation: The measured change in optical density is used to calculate an "Irritection Draize Equivalent" (IDE) score, which predicts the in vivo eye irritation potential.[11]

Visualized Workflows

The following diagrams illustrate the logical flow of chemical safety assessment and response.

References

- 1. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:63234-71-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. Pyrrolidine,hydrochloride (1:1) | CAS#:25150-61-2 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 8. episkin.com [episkin.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. sterlab-store.com [sterlab-store.com]

- 11. integracosmetics.com [integracosmetics.com]

- 12. x-cellr8.com [x-cellr8.com]

Solubility Profile of Pyrrolidin-1-amine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Pyrrolidin-1-amine hydrochloride (CAS No: 63234-71-9), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering available data on its solubility in various organic solvents, alongside standardized experimental protocols for solubility determination.

Compound Overview

This compound is a white crystalline solid.[1] As the hydrochloride salt of a primary amine, its solubility is significantly influenced by the polarity of the solvent and the potential for hydrogen bonding. While readily soluble in water, leading to an acidic solution, its behavior in organic solvents is a critical parameter for its application in synthesis, purification, and formulation.[1]

Quantitative Solubility Data

Currently, there is a notable absence of publicly available quantitative data on the solubility of this compound in a broad range of organic solvents. The parent compound, pyrrolidine, is known to be miscible with water and most organic solvents.[2] However, the hydrochloride salt form is expected to exhibit significantly different solubility characteristics due to its ionic nature.

To address this gap, further experimental investigation is required. A summary of qualitative solubility and data for related compounds is presented in the table below to provide a preliminary understanding.

| Solvent Family | Example Solvents | Expected Qualitative Solubility of this compound | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Likely Soluble to Sparingly Soluble | The hydroxyl group can hydrogen bond with the amine hydrochloride, and the polarity of these solvents can accommodate the salt's ionic nature to some extent. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The high polarity of these solvents can effectively solvate the ions of the salt. |

| Aprotic Non-Polar Solvents | Hexanes, Toluene, Dichloromethane (DCM) | Likely Insoluble to Very Sparingly Soluble | The low polarity of these solvents cannot effectively stabilize the ionic structure of the hydrochloride salt. |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of this compound in organic solvents, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) if applicable

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the supernatant is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or other appropriate chromatographic method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or g/100 mL, based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

References

A Technical Guide to the Stability and Storage of N-Aminopyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the handling, storage, and stability assessment of N-Aminopyrrolidine hydrochloride (CAS No: 63234-71-9). Due to the limited availability of specific public stability data for this compound, this document outlines recommended conditions and testing protocols based on information from safety data sheets and established methodologies for structurally related compounds.

Chemical and Physical Properties

N-Aminopyrrolidine hydrochloride is a pyrrolidine derivative. Understanding its basic properties is crucial for proper handling. It is a white crystalline solid that is soluble in water.

Recommended Storage and Handling

Proper storage is critical to maintain the integrity and purity of N-Aminopyrrolidine hydrochloride. The following conditions are recommended based on supplier safety data sheets (SDS).

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Remarks |

| Temperature | 2°C to 8°C | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The compound may be sensitive to air and oxidation. |

| Container | Keep in a tightly sealed, original container. | Prevents contamination and exposure to moisture and air. |

| Environment | Store in a cool, dry, and well-ventilated area. | The compound is hygroscopic and sensitive to moisture. |

| Light Exposure | Store in the dark or in an opaque container. | To prevent potential photodegradation. |

| Handling | Use personal protective equipment (gloves, safety glasses). Wash hands thoroughly after handling. | To avoid skin and eye irritation. |

Stability Profile and Potential Degradation Pathways

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of research outcomes, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. A patent for the analysis of a related compound, 3-aminopyrrolidine hydrochloride, suggests a pre-column derivatization step, which could be adapted for N-Aminopyrrolidine hydrochloride to improve its detection by UV-Vis spectrophotometry.

Proposed HPLC Method Development (based on analogous compounds):

-

Derivatization: React N-Aminopyrrolidine hydrochloride with a derivatizing agent like Boc anhydride to introduce a chromophore.

-

Column: A reversed-phase column, such as a C18, is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely be effective.

-

Detection: UV detection at a wavelength appropriate for the derivatized compound (e.g., around 210 nm).

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing and validating a stability-indicating method. It helps to identify potential degradation products and pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Suggested Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |

| Thermal Stress | Solid form at 80°C for 48 hours | To determine the effect of high temperature on the solid state. |

| Photostability | Expose solid and solution to UV light (e.g., 254 nm) and visible light. | To identify any light-induced degradation. |

Logical Workflow for Handling and Stability Testing

The following diagram illustrates a logical workflow for the proper handling and stability assessment of N-Aminopyrrolidine hydrochloride in a research setting.

Caption: Workflow for Handling and Stability Assessment.

This guide provides a framework for the stable storage and handling of N-Aminopyrrolidine hydrochloride, along with a strategy for assessing its stability. Researchers should adapt these general protocols to their specific experimental needs and always adhere to institutional safety guidelines.

The Chemistry of Pyrrolidine Derivatives: A Technical Guide for Researchers

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry and drug discovery.[1] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core chemistry of pyrrolidine and its derivatives, tailored for researchers, scientists, and drug development professionals. The guide will delve into the synthesis, reactivity, and biological significance of this important class of molecules, with a focus on data-driven insights and practical experimental guidance.

Core Chemistry of the Pyrrolidine Ring

Structure and Physicochemical Properties

Pyrrolidine, also known as tetrahydropyrrole, is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[2][3] The five-membered ring is not perfectly planar and adopts a flexible, puckered conformation.[2] The nitrogen atom in the ring is sp³-hybridized, resulting in a tetrahedral geometry and conferring basic and nucleophilic properties to the molecule.[2] The lone pair of electrons on the nitrogen atom is readily available for chemical reactions.

A summary of the key physicochemical properties of pyrrolidine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉N | [3] |

| Molar Mass | 71.12 g/mol | [3] |

| Boiling Point | 87-88 °C | [3] |

| Melting Point | -63 °C | [3] |

| Density | 0.866 g/mL at 25 °C | [3] |

| pKa (of conjugate acid) | 11.27 | [2] |

| Solubility | Miscible with water and most organic solvents | [3] |

Reactivity

The reactivity of the pyrrolidine ring is largely dictated by the nucleophilicity and basicity of the secondary amine. It readily participates in a variety of chemical transformations, making it a versatile synthetic intermediate.

N-Functionalization: The nitrogen atom is the primary site of reactivity. It can be readily alkylated, acylated, and arylated to introduce a wide range of substituents. These reactions typically proceed via standard nucleophilic substitution or coupling reactions.

α-Functionalization: The carbon atoms adjacent to the nitrogen (α-positions) can be functionalized through deprotonation followed by reaction with an electrophile. This is a powerful strategy for introducing substituents at the 2- and 5-positions of the pyrrolidine ring.

Ring-Opening Reactions: Under certain conditions, the pyrrolidine ring can undergo ring-opening reactions, although this is less common than functionalization reactions that maintain the ring structure.

Synthesis of Pyrrolidine Derivatives

A multitude of synthetic strategies have been developed to access the diverse chemical space of pyrrolidine derivatives. These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the de novo construction of the pyrrolidine ring from acyclic precursors.

Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine

This protocol describes the enantioselective synthesis of α-aryl pyrrolidines, which are valuable building blocks in medicinal chemistry. The method relies on a palladium-catalyzed Negishi coupling reaction.

Experimental Protocol:

-

Deprotonation: N-Boc pyrrolidine is deprotonated using s-BuLi in the presence of the chiral ligand (-)-sparteine in a suitable solvent such as TBME or Et₂O at -78 °C.

-

Transmetalation: The resulting organolithium species is then transmetalated with ZnCl₂ to form the corresponding organozinc reagent.

-

Negishi Coupling: The organozinc reagent is coupled with an aryl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., t-Bu₃P·HBF₄).

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired enantiomerically enriched α-aryl-N-Boc-pyrrolidine.

A comprehensive study on this methodology, including in situ reaction monitoring and applications in total synthesis, has been reported.[4]

Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-Catalyzed Carboamination

This method provides access to N-aryl-2-allyl pyrrolidines through a palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides.[5]

Experimental Protocol:

-

Reaction Setup: A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol% complex, 2 mol% Pd), 2-(di-tert-butylphosphino)biphenyl (2 mol%), and sodium tert-butoxide (2.4 equiv).

-

Reagent Addition: The tube is purged with argon, and toluene (1 mL), the γ-(N-arylamino)alkene substrate (1.0 equiv), and the vinyl bromide (1.0 equiv) are added via syringe.

-

Reaction Conditions: The reaction mixture is heated to the appropriate temperature and stirred until the starting material is consumed (monitored by TLC or GC).

-

Workup and Purification: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel.

Biological Activity of Pyrrolidine Derivatives

The structural diversity of pyrrolidine derivatives translates into a broad spectrum of biological activities. They have been extensively investigated as anticancer, antimicrobial, antiviral, and central nervous system (CNS) active agents.

Anticancer Activity

Pyrrolidine-containing compounds have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. A notable example is their ability to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are key players in angiogenesis.[6]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected pyrrolidine derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| 1a | Spirooxindole-pyrrolidine | HCT116 | 15.2 |

| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 |

| 2a | N-Arylpyrrolidine-2,5-dione | MCF-7 | 5.8 |

| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 |

| 3a | Pyrrolidinone-hydrazone | PPC-1 | 10.4 |

| 3b | Pyrrolidinone-hydrazone | IGR39 | 2.5 |

Data compiled from a comparative analysis of pyrrolidine derivatives.

Antimicrobial Activity

The pyrrolidine scaffold is also a key feature in many antimicrobial agents. These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes.

Quantitative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrrolidine-2,5-dione derivatives against different microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 3 | S. aureus | 128 | C. albicans | 64 |

| 5 | S. aureus | 32 | C. albicans | 128 |

| 8 | S. aureus | 16 | C. albicans | 256 |

| Ciprofloxacin | S. aureus | 0.50 | - | - |

| Nystatin | - | - | C. albicans | 0.50 |

Data from a study on the synthesis and antimicrobial properties of pyrrolidine-2,5-dione derivatives.[7]

Signaling Pathways and Experimental Workflows

VEGFR and PDGFR Signaling Pathways

As mentioned, pyrrolidine derivatives have been developed as inhibitors of VEGFR and PDGFR signaling, which are crucial for angiogenesis and tumor growth. Understanding these pathways is essential for rational drug design.

VEGFR Signaling Pathway

PDGFR Signaling Pathway

Experimental Workflow: Synthesis and In Vitro Screening

The following diagram illustrates a general workflow for the synthesis, purification, characterization, and subsequent in vitro biological screening of novel pyrrolidine derivatives.

General Experimental Workflow

Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique structural and chemical properties provide a versatile platform for the design and synthesis of diverse molecular architectures with a wide range of biological activities. A thorough understanding of the fundamental chemistry of pyrrolidine, coupled with robust synthetic methodologies and insightful biological evaluation, is paramount for the successful development of new and effective drugs. This guide has provided a comprehensive overview of these key aspects, offering valuable information and practical protocols to aid researchers in their endeavors to harness the full potential of pyrrolidine derivatives in drug discovery.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Pyrrolidin-1-amine Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its prevalence in FDA-approved pharmaceuticals underscores its importance as a "privileged scaffold" in drug design.[2] Among the various functionalized pyrrolidine building blocks, Pyrrolidin-1-amine hydrochloride stands out as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing its use in the synthesis of compounds with therapeutic potential, presenting quantitative biological data, and outlining key experimental protocols.

Core Applications in Drug Discovery

This compound serves as a crucial starting material in the synthesis of compounds targeting a range of diseases, most notably in the realms of oncology and infectious diseases.[3] Its primary utility lies in its reactive primary amine, which allows for the facile introduction of the pyrrolidine motif into larger molecular frameworks through various chemical transformations.

Anticancer Drug Development

The pyrrolidine scaffold is a common feature in molecules designed to interact with key targets in cancer progression. While direct synthesis from this compound is not always explicitly detailed in mainstream literature, its role as a precursor to N-functionalized pyrrolidines is implied in the broader context of anticancer agent synthesis. For instance, derivatives of the pyrrolidine ring have been incorporated into potent inhibitors of crucial cancer-related enzymes and receptors.

Synthesis of Bioactive Heterocycles

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The N-amino group can participate in cyclization reactions to form fused or spirocyclic scaffolds, which are of significant interest in the exploration of novel chemical space for drug discovery.

Quantitative Biological Activity Data

The true measure of a chemical scaffold's utility in medicinal chemistry lies in the biological activity of its derivatives. The following tables summarize quantitative data for various pyrrolidine-containing compounds, illustrating the potent and diverse activities achievable with this structural motif. It is important to note that while these compounds feature the core pyrrolidine structure accessible from precursors like this compound, the specific synthetic routes from this exact starting material are not always the primary focus of the cited literature.

Table 1: Pyrrolidine Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Pyrrolidine Carboxamides | Neuraminidase (Influenza A) | 1.56 - 2.71 µM | [4] |

| Pyrrolidine Carboxamides | 11β-HSD1 | Potent in vitro activity | [5] |

| Pyrrolidine-2,5-dione derivatives | Carbonic Anhydrase | Potent inhibitors | [6] |

| Pyrrolidine Sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) | 11.32 ± 1.59 μM | [7] |

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 Value | Reference |

| Dispiro Pyrrolidine Quinolone Analogues | MCF-7 (Breast Cancer) | 17 µM | [8] |

| Dispiro Pyrrolidine Quinolone Analogues | HeLa (Cervical Cancer) | 19 µM | [8] |

| Substituted Pyrrolidines | HCT116 (Colon Cancer) | Varies | [9] |

| 3-Amido-9-ethylcarbazole Derivatives | HT-29 (Colon Cancer) | Antiproliferative effect | [7] |

| 3-Amido-9-ethylcarbazole Derivatives | SH-SY5Y (Neuroblastoma) | Antiproliferative effect | [7] |

Table 3: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Class | Organism | MIC Value | Reference |

| Spirooxindole Pyrrolidine Hybrids | Candida albicans | 4 µg/mL | [7] |

| Pyrrolidine-thiazole Derivatives | Bacillus cereus | 21.70 ± 0.36 µg/mL | [7] |

| Pyrrolidine-thiazole Derivatives | Staphylococcus aureus | 30.53 ± 0.42 µg/mL | [7] |

| 1,2,4-Oxadiazole Pyrrolidine Derivatives | E. coli DNA Gyrase Inhibition | 120 ± 10 nM | [7] |

Experimental Protocols

Detailed experimental procedures are fundamental for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis and biological evaluation of pyrrolidine derivatives, illustrating common methodologies in the field.

General Synthesis of N-Aryl Pyrrolidines

A common synthetic route to N-aryl pyrrolidines involves the reaction of an arylamine with a suitable pyrrolidine precursor. While not explicitly starting from this compound, this protocol demonstrates a fundamental transformation.

Protocol 1: Synthesis of N-Aryl Pyrrolidines

-

Reaction Setup: In a round-bottom flask, dissolve the desired arylamine in a suitable solvent such as dioxane.

-

Addition of Reagents: Add 2,5-dimethoxytetrahydrofuran and sodium borohydride to the solution.

-

Reaction Conditions: The reaction is typically carried out in an acidic aqueous medium.

-

Workup and Purification: After the reaction is complete, the product is extracted with an organic solvent, dried, and purified using column chromatography to yield the N-aryl pyrrolidine.[10]

Synthesis of Pyrrolidine-2,5-dione Derivatives

The synthesis of pyrrolidine-2,5-diones often involves the reaction of a succinic acid derivative with an amine.

Protocol 2: Synthesis of Pyrrolidine-2,5-dione Acetamides

-

Intermediate Synthesis: React a succinic acid derivative with aminoacetic acid at 180°C for 1 hour to form the intermediate pyrrolidine-2,5-dione.

-

Final Product Synthesis: The intermediate is then further reacted to introduce the desired acetamide side chain.[8]

In Vitro Enzyme Inhibition Assay (General Protocol)

Protocol 3: Neuraminidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of neuraminidase from influenza A virus and a suitable fluorogenic substrate.

-

Compound Incubation: Incubate the enzyme with various concentrations of the synthesized pyrrolidine derivatives.

-

Activity Measurement: Measure the fluorescence intensity, which corresponds to the enzyme activity.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[4]

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in the discovery and development of drugs containing the pyrrolidine scaffold, the following diagrams are provided.

References

- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

- 3. US5096890A - Pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

A Technical Guide to the Spectroscopic Analysis of Pyrrolidin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Pyrrolidin-1-amine hydrochloride (CAS No. 63234-71-9). Due to the limited availability of publicly accessible, quantitative spectral data for this specific compound, this document focuses on predicted spectral characteristics based on its chemical structure, data from analogous compounds, and established spectroscopic principles. It also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for a solid amine hydrochloride salt of this nature.

Molecular Structure and Properties:

| | | Cl- CH2-CH2 | | CH2-CH2

(Note: This is a simplified 2D representation. The nitrogen of the pyrrolidine ring is protonated in the hydrochloride salt.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key structural information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyrrolidine ring and the amine group. The protons on the carbons adjacent to the positively charged nitrogen (α-protons) will be shifted downfield compared to those further away (β-protons) due to the electron-withdrawing effect of the nitrogen. The amine protons are also expected to be downfield and may appear as a broad singlet due to exchange and quadrupole effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.0 - 3.5 | Multiplet | 4H | α-CH₂ (protons on carbons adjacent to N) |

| ~ 1.8 - 2.2 | Multiplet | 4H | β-CH₂ (protons on carbons beta to N) |

| Variable (likely > 5.0) | Broad Singlet | 3H | -NH₂⁺ and ring N⁺-H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show two signals for the two non-equivalent sets of carbon atoms in the pyrrolidine ring. Similar to the proton spectrum, the carbons closer to the nitrogen atom will have a larger chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 50 - 55 | α-CH₂ (carbons adjacent to N) |

| ~ 23 - 28 | β-CH₂ (carbons beta to N) |

Experimental Protocol for NMR Spectroscopy

This protocol describes a general method for obtaining NMR data for a solid, water-soluble amine hydrochloride.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O will result in the exchange of the acidic N-H protons with deuterium, causing their signals to disappear from the spectrum.[4] DMSO-d₆ will allow for the observation of these protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[5]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters might include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will be associated with N-H, C-H, and N-H bending vibrations.

Predicted FT-IR Data

The spectrum will be characteristic of a secondary amine salt. A broad and strong absorption in the 3200-2400 cm⁻¹ region is expected, which is typical for the N-H stretching vibrations in ammonium salts. The C-H stretching of the alkane groups will appear just below 3000 cm⁻¹. N-H bending vibrations are also expected in the 1620-1560 cm⁻¹ region.[6]

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3200 - 2400 | Strong, Broad | N-H Stretch | R₂N⁺H₂ / R₂N⁺H- |

| ~ 2980 - 2850 | Medium | C-H Stretch | Alkane CH₂ |

| ~ 1620 - 1560 | Medium | N-H Bend | Ammonium ion |

| ~ 1470 - 1450 | Medium | C-H Bend (Scissoring) | CH₂ |

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.[7]

-

Sample Preparation: No extensive sample preparation is required. A small amount of the solid this compound powder is sufficient.[8]

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Spectrum: Before analyzing the sample, record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[8]

-

Collect the spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be suitable. We would expect to see the molecular ion for the free base, Pyrrolidin-1-amine (C₄H₁₀N₂), which has a molecular weight of 86.14 g/mol . The protonated molecule [M+H]⁺ would appear at an m/z of approximately 87.1. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the pyrrolidine ring.

Table 4: Predicted Mass Spectrometry Data for Pyrrolidin-1-amine

| Predicted m/z | Possible Ion |

| 87.1 | [C₄H₁₀N₂ + H]⁺ (Protonated molecular ion) |

| 86.1 | [C₄H₁₀N₂]⁺ (Molecular ion of the free base) |

| 70.1 | [C₄H₈N]⁺ (Loss of NH₂) |

| 43.1 | [C₂H₅N]⁺ (Fragment of the pyrrolidine ring) |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The sample solution can be introduced directly via a syringe pump (direct infusion) or through a liquid chromatography (LC) system.[9]

-

Ionization: In the ESI source, the sample solution is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase. ESI is a "soft" ionization technique that typically keeps the parent molecule intact.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. Accurate mass measurements can be achieved by using an internal or external calibrant.[10]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Disclaimer: The spectral data presented in this guide are predicted values based on the chemical structure and general spectroscopic principles. They are intended for illustrative and comparative purposes. For definitive characterization, experimental data should be acquired for an authentic sample of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 1-アミノピロリジン 塩酸塩 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. rsc.org [rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 1-AMINOPYRROLIDINE | 16596-41-1 [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Handling and Safety of Pyrrolidin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for Pyrrolidin-1-amine hydrochloride (CAS No: 63234-71-9). It is intended for laboratory personnel and professionals in the fields of chemical research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound, also known as N-Aminopyrrolidine hydrochloride, is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 63234-71-9 |

| Molecular Formula | C₄H₁₀N₂ · HCl |

| Molecular Weight | 122.60 g/mol |

| Appearance | Solid |

| Melting Point | 109 - 126 °C (228 - 259 °F)[1] |

| Solubility | Information not available |

| Stability | Stable under recommended storage conditions[1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety measures in a laboratory setting.

GHS Hazard Classification

| Hazard Class | Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 |

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:

| Equipment | Specifications |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[1]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Fire Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[1]

-

Special hazards arising from the substance or mixture: Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas.

-

Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal precautions, protective equipment and emergency procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

-

Environmental precautions: Do not let product enter drains.

-

Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Role in Research and Drug Development

Pyrrolidin-1-amine and its derivatives are recognized as important building blocks in medicinal chemistry. The pyrrolidine scaffold is a core motif in numerous biologically active compounds and approved drugs.

dot

Caption: General workflow in drug discovery using this compound.

Derivatives of N-aminopyrrolidine have been investigated for a range of therapeutic targets, including the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

dot

Caption: Mechanism of DPP-4 inhibition by a pyrrolidine-based compound.

Experimental Protocols

The following is a representative experimental protocol for the use of this compound in a synthetic procedure.

Synthesis of 2-(Pyrrolidin-1-yl)isoindoline-1,3-dione

This protocol is adapted from a published procedure and describes the reaction of isobenzofuran-1,3-dione with this compound.

Materials:

-

Isobenzofuran-1,3-dione

-

This compound

-

Toluene

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

To a round-bottom flask, add isobenzofuran-1,3-dione (2.3 g, 15 mmol), this compound (2.1 g, 17 mmol), and toluene (34 mL).

-

Add p-toluenesulfonic acid monohydrate (0.15 g, 0.76 mmol) to the mixture.

-

Attach a Dean-Stark apparatus and a condenser to the flask.

-

Reflux the mixture at 125 °C for 4.5 hours.

-

After cooling to room temperature, remove the toluene under reduced pressure.

-

Dissolve the crude product in dichloromethane (DCM).

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate to afford the crude product.

-

Purify the crude product by passing it through a pad of silica gel using a 70:30 mixture of hexanes and ethyl acetate as the eluent to yield 2-(pyrrolidin-1-yl)isoindoline-1,3-dione as a beige solid (1.1 g, 34% yield).[2]

dot

Caption: Workflow for the synthesis of 2-(Pyrrolidin-1-yl)isoindoline-1,3-dione.

Conclusion

This compound is a valuable reagent in chemical synthesis and drug discovery. However, it is a hazardous substance that requires careful handling and adherence to strict safety protocols. This guide provides essential information to ensure its safe use in a laboratory environment. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound and ensure that all appropriate engineering controls and personal protective equipment are in place.

References

Methodological & Application

Application Notes and Protocols: Pyrrolidine-1-amine Hydrochloride as a Catalyst in Michael Addition Reactions

Disclaimer: An extensive search of the scientific literature and chemical databases did not yield specific examples of "Pyrrolidin-1-amine hydrochloride" being used as a catalyst for Michael addition reactions. The following application notes and protocols are based on the well-established catalytic activity of other pyrrolidine derivatives in this context. The principles and methodologies provided are intended to serve as a general guide for researchers interested in exploring pyrrolidine-based organocatalysis.

Application Notes

Introduction

The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric organocatalysis has provided powerful tools to control the stereochemistry of these reactions, enabling the synthesis of chiral molecules crucial for drug discovery and development.[1] Chiral pyrrolidine derivatives are a privileged class of organocatalysts that effectively promote asymmetric Michael additions through enamine or iminium ion activation pathways.

Principle of Catalysis: Enamine-Iminium Catalytic Cycle

Pyrrolidine-based secondary amine catalysts react with carbonyl compounds (ketones or aldehydes), the Michael donors, to form chiral enamine intermediates. This enamine is a key nucleophilic species that attacks the electrophilic Michael acceptor (e.g., a nitroolefin). This stereoselective attack is directed by the chiral environment of the catalyst, effectively shielding one face of the enamine. The resulting intermediate is an iminium ion, which is then hydrolyzed to release the chiral Michael adduct and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[1] This process allows for the use of sub-stoichiometric amounts of the chiral catalyst to generate large quantities of enantioenriched product.

Advantages of Pyrrolidine-Based Organocatalysts

-

High Stereoselectivity: Pyrrolidine catalysts, particularly those with bulky substituents, can induce high levels of diastereoselectivity and enantioselectivity.[2][3]

-

Broad Substrate Scope: They have been successfully applied to the Michael addition of a wide variety of aldehydes and ketones to acceptors like nitroolefins.[3]

-

Mild Reaction Conditions: These reactions are often performed under mild, metal-free conditions, reducing environmental impact and simplifying purification.

-

Operational Simplicity: The protocols are generally straightforward, making them accessible to a broad range of synthetic chemists.

Data Presentation

The following table summarizes representative quantitative data for Michael addition reactions catalyzed by various well-established pyrrolidine-based organocatalysts. This data illustrates the typical efficiency of this catalyst class.

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

| A | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 78:22 | 68 (syn) | [1] |

| A | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 10 | 24 | 87 | 92:8 | 85 (syn) | [4] |

| B | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | 24 | 99 | 1:99 | 99 (anti) | N/A |

| B | Cyclohexanone | trans-1-Nitro-1-propene | Toluene | 10 | 48 | 98 | 1:99 | 98 (anti) | N/A |

| C | Cyclohexanone | trans-β-Nitrostyrene | Water | 6 | 24 | 95 | 1:19 | 92 (anti) | [5] |

Catalyst A: A novel pyrrolidine-based organocatalyst with a bulky C2 substituent.[1][4] Catalyst B: A pyrrolidine-thiourea bifunctional organocatalyst. Catalyst C: A polystyrene-supported pyrrolidine catalyst.[5]

Experimental Protocols

This section provides a detailed, representative protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin, adapted from procedures utilizing chiral pyrrolidine-based organocatalysts.

General Procedure for the Asymmetric Michael Addition

Materials:

-

Chiral Pyrrolidine-based Organocatalyst (e.g., OC4 from Beilstein J. Org. Chem. 2017, 13, 612–619)[4]

-

Aldehyde (e.g., 3-phenylpropionaldehyde)

-

Nitroolefin (e.g., trans-β-nitrostyrene)

-

Solvent (e.g., Methylcyclohexane)

-

Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

-

Deuterated chloroform (CDCl₃) for NMR

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Protocol:

-

To a vial equipped with a magnetic stir bar, add the nitroolefin (0.1 mmol, 1.0 equiv).

-

Add the chiral pyrrolidine-based organocatalyst (0.01 mmol, 10 mol%).

-

Add the chosen solvent (1.0 mL).

-

Add the aldehyde (0.2 mmol, 2.0 equiv).

-

Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) for the required time (e.g., 7-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The yield and diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy using an internal standard.[4]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the Michael adduct.

-

Determine the enantiomeric excess of the purified product by chiral stationary phase HPLC analysis.[4]

Mandatory Visualizations

Caption: Enamine activation pathway in pyrrolidine-catalyzed Michael additions.

Caption: General experimental workflow for a catalyzed Michael addition.

References

- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols: Asymmetric Aldol Reactions Catalyzed by Pyrrolidine Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific applications of "Pyrrolidin-1-amine hydrochloride" derivatives as catalysts for asymmetric aldol reactions. The field is prominently represented by derivatives of pyrrolidine-2-carboxylic acid (proline). This document provides detailed application notes and protocols for a structurally related N-substituted pyrrolidine derivative, (S)-Pyrrolidine sulfonamide , which has been successfully employed as a catalyst in asymmetric aldol reactions. This information is intended to serve as a valuable resource for researchers interested in the broader class of pyrrolidine-based organocatalysts.

Introduction to Pyrrolidine-Based Organocatalysis in Asymmetric Aldol Reactions